N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide
Description
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-17(21)19-12-9-10-15-13(11-12)18(22)20(4-2)14-7-5-6-8-16(14)23-15/h5-11H,3-4H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGDKSRSCYQMTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3N(C2=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide is a synthetic compound belonging to the dibenzo[b,f][1,4]oxazepine family. It has garnered attention due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a dibenzoxazepine core characterized by an ethyl group and an oxo group. The structure is crucial for its interaction with biological targets and influences its pharmacological properties.
Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class can act as inhibitors of histone deacetylases (HDACs). HDACs play a significant role in regulating gene expression and are implicated in cancer progression. By inhibiting these enzymes, this compound may exert anti-cancer effects through modulation of epigenetic pathways.
Additionally, related compounds have shown antigiardial activity against Giardia duodenalis, suggesting potential applications in treating parasitic infections. This dual action highlights the compound's versatility in targeting different biological systems.
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Case Studies
Several studies have investigated the biological activity of dibenzo[b,f][1,4]oxazepines:
- Histone Deacetylase Inhibition : A study demonstrated that derivatives of dibenzo[b,f][1,4]oxazepines effectively inhibited HDAC activity in vitro. These findings suggest that this compound may similarly affect cellular pathways involved in tumor growth.
- Antiparasitic Efficacy : Research on related compounds indicated significant activity against Giardia duodenalis. The compound's structural features may enhance its binding affinity to targets within the parasite.
- Angiogenesis Studies : In vivo studies have shown that derivatives of this class can inhibit angiogenesis in tumor models. This suggests that this compound may play a role in preventing tumor vascularization .
Synthesis and Modifications
The synthesis of this compound involves multiple steps that allow for modification to enhance biological efficacy. Key reactions include:
- Formation of the Dibenzo Core : Utilizing precursors that facilitate the assembly of the dibenzoxazepine structure.
- Functional Group Modifications : Altering substituents such as ethyl and oxo groups to optimize pharmacological profiles.
These synthetic strategies are crucial for developing derivatives with improved selectivity and potency against specific biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Oxazepine vs. Thiazepine Derivatives
- Sulfur Substitution (Thiazepines): Compounds like ML304 (a thiazepine derivative) replace the oxygen atom in the oxazepine ring with sulfur. For instance, ML304 (C24H27N3O2S) exhibits an IC50 of 190 nM for its target, attributed to sulfur’s polarizability .
- Oxazepine Stability :
The oxygen-containing oxazepine core in the target compound may offer better metabolic stability compared to thiazepines, as sulfur atoms are more prone to oxidation .
Substituent Modifications
Position 2 Modifications
- Propanamide vs. Sulfonamide :
The propanamide group in the target compound contrasts with sulfonamide derivatives (e.g., F732-0087: N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide). Sulfonamides generally exhibit higher acidity (pKa ~10) due to the sulfonyl group, influencing solubility and membrane permeability . - Aryl Acetamide Derivatives :
Compounds like N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide (8c) feature aromatic acetamide substituents. The 4-fluoro group in 8c enhances lipophilicity (logP ~3.2) and improves blood-brain barrier penetration compared to the aliphatic propanamide .
Position 10 Alkyl Chain Variations
- Ethyl vs. Methyl/Propyl: The ethyl group at position 10 in the target compound balances steric bulk and lipophilicity. Propyl-substituted derivatives (e.g., 11-oxo-10-propyl-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid) exhibit increased molecular weight (~377.4 g/mol) but may suffer from metabolic instability .
Data Tables: Key Comparative Metrics
Table 1: Structural and Physicochemical Comparison
Research Findings and Trends
- Synthetic Efficiency : Fluorinated aryl acetamides (e.g., 8c) achieve higher yields (83%) compared to aliphatic propanamides, likely due to better solubility in polar aprotic solvents .
- Chiral Resolution : Enantiomers like (R)-58 require chiral HPLC for separation, underscoring the importance of stereochemistry in receptor interactions .
- Metabolic Considerations : Ethyl and methyl substituents at position 10 minimize oxidative metabolism compared to bulkier groups like propyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
